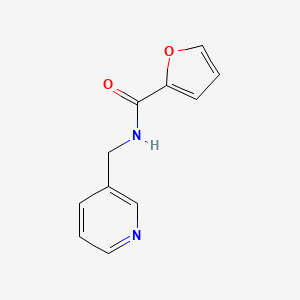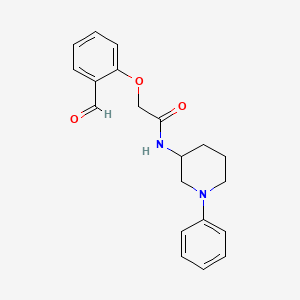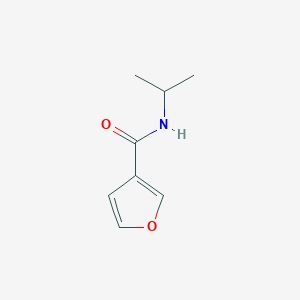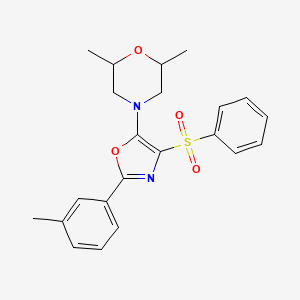
N-(pyridin-3-ylmethyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(pyridin-3-ylmethyl)furan-2-carboxamide” is a chemical compound that has been studied for its potential applications in various fields . The crystal structure of this compound was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . In this molecule, the dihedral angle between furan and pyridine rings is 73.52 (14)° .
Synthesis Analysis
The synthesis of “N-(pyridin-3-ylmethyl)furan-2-carboxamide” involves the use of acyl chlorides and heterocyclic amine derivatives . The compound crystallizes in an orthorhombic lattice with a space group of Pca21 .Molecular Structure Analysis
The molecular structure of “N-(pyridin-3-ylmethyl)furan-2-carboxamide” was determined using single crystal X-ray diffraction . The dihedral angle between the furan and pyridine rings in this molecule is 73.52 (14)° .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(pyridin-3-ylmethyl)furan-2-carboxamide” have been analyzed using various spectroscopic techniques, including NMR, FT-IR, and UV–Vis . The compound crystallizes in an orthorhombic lattice with a space group of Pca21 .Aplicaciones Científicas De Investigación
1. Neurological Disorder Treatment
N-(pyridin-3-ylmethyl)furan-2-carboxamide derivatives have been explored for their potential in treating cognitive impairments associated with neurological disorders. Specifically, compounds like TC-5619 show promise as selective agonists for the α7 neuronal nicotinic acetylcholine receptor. This receptor plays a significant role in cognitive processes, and the compound has shown positive effects in animal models of schizophrenia, as well as in clinical trials for treating negative symptoms and cognitive dysfunction in schizophrenia patients (Mazurov et al., 2012).
2. Chemical Synthesis and Structural Studies
Compounds related to N-(pyridin-3-ylmethyl)furan-2-carboxamide have been synthesized and investigated for their structural properties. For example, the synthesis of N-(quinolin-6-yl)furan-2-carboxamide and its derivatives have been detailed, with studies on their potential for electrophilic substitution reactions and nucleophilic substitution involving the quinoline ring (El’chaninov et al., 2017). Additionally, the synthesis of pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide derivatives has been conducted, revealing various chemical properties and biological activities, making them interesting for supramolecular chemistry and pharmacological applications (Pućkowska et al., 2022).
3. Biological Activities and Applications
Furan derivatives, including N-(pyridin-3-ylmethyl)furan-2-carboxamide analogs, have been explored for various biological activities. They have been used as building blocks in heterocyclic compound chemistry and have shown potential in activities such as anxiolytic, sedative, antiepileptic, and antibacterial properties (Stroganova et al., 2009).
4. Synthesis of Novel Compounds
Innovative syntheses involving N-(pyridin-3-ylmethyl)furan-2-carboxamide derivatives have led to the creation of novel compounds with potential therapeutic applications. For instance, spiro-lactams and polysubstituted pyrroles have been synthesized using reactions involving furfurylamines with ynones followed by oxidation. Such compounds extend the synthetic applications of furan and pyrrole derivatives (Peng et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(pyridin-3-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-11(10-4-2-6-15-10)13-8-9-3-1-5-12-7-9/h1-7H,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYSGQOURQGXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2907142.png)
![2-[(4-Aminophenyl)thio]-N-(3,5-dichlorophenyl)-propanamide](/img/structure/B2907143.png)
![1-(2-Chlorophenyl)-3-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)urea](/img/structure/B2907145.png)
![tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate](/img/structure/B2907147.png)
![6-(3,5-dimethylpiperidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2907148.png)



![(3-amino-4-(furan-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(p-tolyl)methanone](/img/structure/B2907153.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2907154.png)

